molecular formula C22H25N3O B5706064 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone

2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone

Cat. No. B5706064
M. Wt: 347.5 g/mol
InChI Key: QUSIIDYHRZUOMB-UHFFFAOYSA-N
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Description

2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is a chemical compound that has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound is also known as BZPE and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone is not fully understood. However, studies have shown that the compound acts on various neurotransmitter systems, including the dopaminergic, serotonergic, and adrenergic systems. BZPE has been found to modulate the release and uptake of these neurotransmitters, leading to its anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects.
Biochemical and Physiological Effects
2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been found to have various biochemical and physiological effects. The compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-1β, in animal models of inflammation. BZPE has also been found to reduce the levels of oxidative stress markers, such as malondialdehyde, in animal models of oxidative stress. Additionally, the compound has been found to increase the levels of GABA and dopamine in the brain, leading to its antipsychotic and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone in lab experiments is its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory, analgesic, antipsychotic, and anxiolytic effects, making it a potential candidate for the treatment of various diseases and disorders. However, one limitation of using BZPE in lab experiments is its potential toxicity. Studies have shown that the compound can cause liver damage and renal toxicity in animal models. Therefore, caution should be taken when using BZPE in lab experiments.

Future Directions

There are several future directions for the research on 2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone. One direction is to explore the compound's potential applications in the treatment of various diseases and disorders, such as pain, inflammation, and mental disorders. Another direction is to investigate the compound's mechanism of action and its effects on different neurotransmitter systems. Additionally, future research could focus on developing safer and more effective analogs of BZPE for use in medicine and pharmacology.

Synthesis Methods

2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone can be synthesized using different methods. One common method involves the reaction of 4-benzylpiperazine with 2-methyl-1H-indole-3-carboxaldehyde in the presence of a reducing agent. The product is then purified using column chromatography. Another method involves the reaction of 2-methyl-1H-indole-3-carboxylic acid with 4-benzylpiperazine in the presence of a coupling agent and a dehydrating agent. The product is then purified using recrystallization.

Scientific Research Applications

2-(4-benzyl-1-piperazinyl)-1-(2-methyl-1H-indol-3-yl)ethanone has been the subject of scientific research due to its potential applications in medicine and pharmacology. The compound has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, BZPE has been shown to have antipsychotic and anxiolytic effects, making it a potential candidate for the treatment of mental disorders.

properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c1-17-22(19-9-5-6-10-20(19)23-17)21(26)16-25-13-11-24(12-14-25)15-18-7-3-2-4-8-18/h2-10,23H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSIIDYHRZUOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-benzylpiperazin-1-yl)-1-(2-methyl-1H-indol-3-yl)ethanone

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